molecular formula C19H22FN3O3S B5320859 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B5320859
M. Wt: 391.5 g/mol
InChI Key: UXSPLKFFLCRZCD-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 4-fluorobenzenesulfonyl group and an acetamide moiety linked to a 2-methylphenyl group. Its distinct chemical structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-15-4-2-3-5-18(15)21-19(24)14-22-10-12-23(13-11-22)27(25,26)17-8-6-16(20)7-9-17/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSPLKFFLCRZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions to form the intermediate 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with specific biological targets.

    Pharmacology: Research focuses on its effects on various receptors and enzymes, exploring its potential therapeutic uses.

    Biology: The compound is used in studies to understand its interactions with cellular components and its effects on cellular processes.

    Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide
  • 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Compared to similar compounds, 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities. Its combination of a fluorobenzenesulfonyl group and a 2-methylphenylacetamide moiety provides distinct chemical and pharmacological characteristics that can be leveraged in various research and industrial applications.

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